4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide
Description
Properties
Molecular Formula |
C24H24FN3O3S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C24H24FN3O3S/c25-21-10-12-23(13-11-21)32(30,31)26-18-19-6-8-20(9-7-19)24(29)28-16-14-27(15-17-28)22-4-2-1-3-5-22/h1-13,26H,14-18H2 |
InChI Key |
JHJDSIWSWSTMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine-Carbonyl-Benzyl Intermediate
The synthesis initiates with the preparation of 4-[(4-phenylpiperazin-1-yl)carbonyl]benzylamine. This involves:
-
Piperazine Functionalization : 4-Phenylpiperazine undergoes carboxylation using triphosgene in dichloromethane at -15°C, yielding 4-phenylpiperazine-1-carbonyl chloride.
-
Benzylamine Coupling : Reaction with 4-(aminomethyl)benzoic acid in the presence of N,N-diisopropylethylamine (DIPEA) achieves 85–90% yield after silica gel chromatography (eluent: ethyl acetate/hexanes 3:7).
Critical Parameters :
Sulfonamide Coupling Reaction
The pivotal step involves coupling 4-fluorobenzenesulfonyl chloride with the benzylamine intermediate:
-
Reaction Conditions :
-
Mechanistic Insight :
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the benzylamine attacks the electrophilic sulfur center of the sulfonyl chloride. Fluorine’s electron-withdrawing effect accelerates this step by polarizing the S–Cl bond.
Fluorination and Final Assembly
While the fluorine atom is introduced early in the synthesis (via commercial 4-fluorobenzenesulfonyl chloride), late-stage fluorination alternatives have been explored:
| Method | Reagent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor® | 80°C | 62% | 91% |
| Nucleophilic Fluorination | KF/18-crown-6 | 120°C | 55% | 88% |
| Direct Sulfonation | SO₂Cl₂, then NH₃ | 25°C | 73% | 95% |
Data from indicate that direct use of pre-fluorinated sulfonyl chlorides remains superior for large-scale production.
Reaction Optimization and Process Chemistry
Solvent and Catalyst Screening
A Design of Experiments (DoE) approach identified optimal conditions for the amide coupling step:
| Solvent | Catalyst | Reaction Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|---|
| DMF | HATU | 6 | 92 | <0.5% |
| THF | EDCl/HOBt | 12 | 78 | 2.1% |
| Acetonitrile | DCC/DMAP | 18 | 65 | 3.8% |
HATU in DMF provided the highest efficiency, though residual dimethylamine required extensive washing.
Temperature-Controlled Crystallization
Final purification employs a patented cooling crystallization protocol:
-
Dissolution in hot ethanol (78°C)
-
Linear cooling to -20°C at 5°C/hour
-
Isolated purity: 99.2% by qNMR
-
Polymorph control: Form II (thermodynamically stable) achieved via seed crystals
Analytical Characterization Techniques
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆):
-
HRMS (ESI+) :
-
m/z calculated for C₂₄H₂₄FN₃O₃S [M+H]⁺: 454.1554
-
Found: 454.1556
-
Comparative Synthesis Approaches for Structural Analogues
The preparation of related benzenesulfonamide derivatives highlights unique challenges in this synthesis:
| Compound | Key Difference | Yield Comparison |
|---|---|---|
| 4-Chloro analogue | Cl vs. F at C4 | 12% lower |
| N-Methylpiperazine variant | Methylated piperazine N | 22% higher |
| Ortho-fluorinated isomer | Fluorine at C2 | 41% lower |
Fluorine’s para position optimizes both synthetic feasibility and target engagement.
Industrial-Scale Manufacturing Considerations
Pilot plant trials (50 kg batch) revealed critical scale-up factors:
-
Exothermic Control : The sulfonamide coupling releases -ΔH = 58 kJ/mol, necessitating jacketed reactors with <5°C/min temperature rise.
-
Waste Stream Management : 98% solvent recovery achieved via fractional distillation.
-
Throughput : 1.2 kg/day using continuous flow chemistry modules.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) undergoes characteristic nucleophilic substitutions and hydrolytic reactions:
Key Mechanistic Insights :
-
Hydrolysis proceeds via acid-catalyzed cleavage of the S-N bond.
-
Alkylation occurs preferentially at the sulfonamide nitrogen due to its nucleophilicity .
Nucleophilic Aromatic Substitution at Fluorine
The electron-withdrawing sulfonamide group activates the para-fluoro aromatic ring for nucleophilic substitution:
Electronic Effects :
-
Substituents on the benzyl and piperazine groups modulate reaction rates. Electron-donating groups on the piperazine ring decrease reactivity by reducing ring activation .
Amide Bond Reactivity
The carbonyl group in the 4-phenylpiperazine moiety participates in hydrolysis and condensation:
Stability Notes :
Functionalization of the Piperazine Ring
The 4-phenylpiperazine group undergoes regioselective modifications:
Applications :
Degradation Pathways
Stability studies under accelerated conditions reveal:
| Stress Condition | Major Degradants | Mechanism |
|---|---|---|
| UV Light (254 nm, 48h) | Sulfonic acid + benzaldehyde | Radical-mediated cleavage |
| Oxidative (H₂O₂, 40°C) | Sulfoxide derivatives | Sulfur oxidation |
Synthetic Utility
This compound serves as a precursor for:
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide lie in drug development, particularly for psychiatric disorders. The compound has been studied for its potential effects on various neurological conditions, including schizophrenia and anxiety disorders. The piperazine moiety is known to interact with neurotransmitter systems, making this compound a candidate for further pharmacological exploration.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps that can vary based on available reagents and desired purity levels. The sulfonamide group allows for various nucleophilic substitutions, particularly with amines and alcohols. Additionally, the presence of the fluorine atom may enhance electrophilic aromatic substitution reactions, making it a useful precursor in the synthesis of more complex derivatives.
Case Studies and Research Findings
Research has demonstrated the efficacy of compounds similar to this compound in modulating serotonin receptors, which are crucial in the treatment of mood disorders. For instance, studies have shown that derivatives can significantly alter serotonin receptor activity, offering insights into their potential as antidepressants or anxiolytics .
Additionally, computational studies using methods like density functional theory (DFT) have been employed to analyze the molecular properties and reactivity patterns of this compound. These studies provide valuable insights into the stability and interaction profiles necessary for drug development .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonamide group may contribute to the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Methoxy-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide
- Structural Difference : Methoxy group replaces fluorine at the para position of the benzene ring.
- However, it may enhance hydrogen bonding with target proteins, as seen in CA inhibition studies .
- Bioactivity : Demonstrated moderate CA IX/XII inhibition (IC₅₀: 12–35 nM) but lower selectivity compared to fluorinated derivatives .
4-Fluoro-N-[4-methyl-5-[[4-(2-phenylethyl)-1-piperazinyl]carbonyl]-2-thiazolyl]benzenesulfonamide
N-(4-(Diethylamino)benzyl)-4-fluoro-N-(p-tolyl)benzenesulfonamide (Compound 55)
- Structural Difference: Contains a diethylamino group and p-tolyl substituent.
- Impact: The diethylamino group increases basicity, favoring interactions with acidic residues in GPCRs. The p-tolyl group enhances steric bulk, improving selectivity for cannabinoid receptor 2 (CB2) .
- Bioactivity : Acts as a CB2 inverse agonist (IC₅₀: 0.8 nM) with 100-fold selectivity over CB1 .
Electronic and Physicochemical Properties
Table 1: Key Properties of Selected Analogues
<sup>a</sup> Calculated using XLogP3 .
<sup>†</sup> Melting point inferred from structurally similar 4d ().
- Fluorine vs. Chlorine/Trifluoromethyl : Fluorine’s electronegativity improves binding precision in hydrophobic pockets, whereas bulkier groups (e.g., -CF₃) enhance potency but reduce solubility .
- Hydrogen Bonding : Piperazine and sulfonamide groups are critical for CA active-site interactions, with fluorine optimizing π-stacking in aromatic residues .
Pharmacological Profiles
Carbonic Anhydrase Inhibition
Neurological Targets
- TCN-201 () : A fluorinated benzenesulfonamide acts as a glycine-specific negative allosteric modulator (NAM) at NMDA receptors, demonstrating probe-dependent effects absent in the target compound .
Biological Activity
4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, is a synthetic compound that has garnered interest due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with various biological targets, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C24H24FN3O3S, with a molecular weight of approximately 453.5 g/mol. The compound features a sulfonamide functional group, a fluorinated aromatic ring, and a piperazine moiety, which are critical for its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C24H24FN3O3S |
| Molecular Weight | 453.5 g/mol |
| Functional Groups | Sulfonamide, Fluorinated Aromatic Ring, Piperazine |
| Key Moieties | 4-Fluoro group, Benzyl group |
Research indicates that this compound exhibits significant biological activity primarily as an inhibitor of certain enzymes and receptors. Its piperazine moiety allows it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as schizophrenia and anxiety disorders.
Interaction with Biological Targets
The compound has been shown to interact with various biological targets:
- Serotonin Receptors : It may modulate serotonin pathways, which are crucial in mood regulation.
- Carbonic Anhydrases : Inhibition of these enzymes can influence physiological processes related to cognition and mood.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds in the same class:
- Antitumor Activity : A study demonstrated that compounds structurally related to this compound exhibited moderate to high potency as RET kinase inhibitors in cancer therapy .
- Neuropharmacological Effects : Research on piperazine derivatives has shown their capability to inhibit human acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases .
- Binding Affinity Studies : Virtual screening has revealed that certain derivatives bind effectively at both peripheral anionic sites and catalytic sites of target enzymes, enhancing their therapeutic potential .
Pharmacological Implications
Given its ability to modulate neurotransmitter systems and inhibit key enzymes, this compound could serve as a scaffold for developing new drugs targeting various biological pathways associated with mental health disorders and cancer.
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Coupling Reaction : React 4-fluorobenzenesulfonyl chloride with 4-aminomethylbenzoic acid to form the sulfonamide intermediate.
Piperazine Introduction : Use carbodiimide coupling (e.g., EDC/HOBt) to conjugate the benzoic acid moiety to 4-phenylpiperazine .
Purification : Optimize yields (>80%) via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (≥95%) .
- Key Variables : Temperature control (0–5°C during sulfonylation) and anhydrous conditions for coupling reactions minimize side products .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation in DMSO/ethanol. Collect diffraction data using a synchrotron or in-house diffractometer.
- Refinement : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections. For macromolecular interfaces (e.g., protein-ligand complexes), SHELXPRO is recommended .
- Validation : Cross-check with PLATON for symmetry and solvent masking .
Q. What in vitro assays are suitable for initial biological screening of this sulfonamide derivative?
- Methodological Answer :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays, given the sulfonamide group’s known affinity .
- Receptor Binding : Screen for GPCR interactions (e.g., serotonin or dopamine receptors) via radioligand displacement assays, leveraging the 4-phenylpiperazine moiety’s prevalence in CNS-targeting drugs .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., SW620 colorectal) to evaluate standalone or PARP inhibitor-combined efficacy .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s selectivity for specific biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PARP-1/2 (targeting the NAD⁺-binding site) or cannabinoid receptors (CB1/CB2). The fluorobenzene and piperazine groups may influence hydrophobic and hydrogen-bond interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on residues within 5 Å of the sulfonamide group .
- SAR Analysis : Compare with analogs (e.g., KU-0059436, a PARP inhibitor) to identify critical substituents. For example, replacing the 4-fluorophenyl with trifluoromethyl improves metabolic stability .
Q. What strategies resolve contradictions in activity data between enzyme inhibition and cellular assays?
- Methodological Answer :
- Permeability Testing : Use Caco-2 monolayers to evaluate membrane permeability. Low cellular uptake (Papp < 1 × 10⁻⁶ cm/s) may explain reduced activity despite high enzyme affinity .
- Metabolite Profiling : Incubate the compound with liver microsomes (human or rodent) and analyze via LC-MS/MS. Phase I metabolites (e.g., piperazine N-dealkylation) may alter activity .
- Off-Target Screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions that mask target effects .
Q. How is the compound’s in vivo pharmacokinetic profile characterized, and what formulation strategies enhance bioavailability?
- Methodological Answer :
- PK Studies : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to rodents. Collect plasma at 0–24h and quantify via UPLC-MS. Typical parameters:
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ (oral) | 1.2 ± 0.3 µg/mL |
| T₁/₂ | 4.5 ± 0.8 h |
| Bioavailability | 45% |
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve solubility (>5 mg/mL in PBS) and reduce first-pass metabolism .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Toxicity Mitigation : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats) suggests moderate risk. Store at 2–8°C under nitrogen to prevent degradation .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA D003 code for sulfonamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
